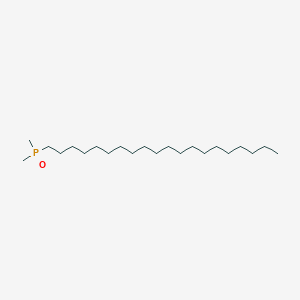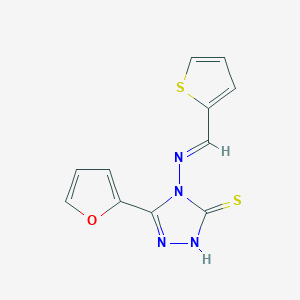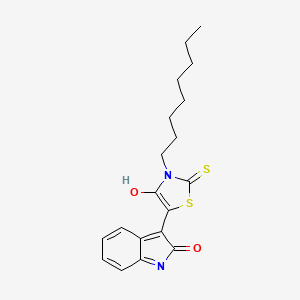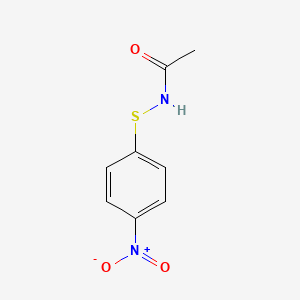
(2-Methylallyl)-triphenylphosphonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methylallyl)-triphenylphosphonium chloride is an organophosphorus compound that features a triphenylphosphonium cation and a chloride anion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylallyl)-triphenylphosphonium chloride typically involves the reaction of triphenylphosphine with an appropriate alkyl halide, such as 2-methylallyl chloride. The reaction is usually carried out in an organic solvent like benzene or toluene, under reflux conditions. The general reaction scheme is as follows:
Ph3P+CH2=C(CH3)CH2Cl→Ph3P+CH2=C(CH3)CH2Cl−
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methylallyl)-triphenylphosphonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium salt back to the corresponding phosphine.
Substitution: The chloride anion can be substituted with other nucleophiles, leading to the formation of different phosphonium salts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield triphenylphosphine oxide, while substitution reactions can produce a variety of phosphonium salts with different anions.
Wissenschaftliche Forschungsanwendungen
(2-Methylallyl)-triphenylphosphonium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of ylides for Wittig reactions.
Biology: The compound can be used in studies involving phosphonium-based drug delivery systems due to its ability to cross cell membranes.
Medicine: Research is ongoing into the potential use of phosphonium salts in anticancer therapies, as they can target mitochondria in cancer cells.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and catalysts.
Wirkmechanismus
The mechanism by which (2-Methylallyl)-triphenylphosphonium chloride exerts its effects involves the interaction of the phosphonium cation with various molecular targets. In biological systems, the cation can interact with mitochondrial membranes, leading to changes in membrane potential and affecting cellular respiration. In chemical reactions, the phosphonium cation can act as a nucleophile or electrophile, facilitating various transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphonium chloride: Similar in structure but lacks the 2-methylallyl group.
(2-Methylallyl)-triphenylphosphonium bromide: Similar but with a bromide anion instead of chloride.
(2-Methylallyl)-tributylphosphonium chloride: Similar but with tributyl groups instead of triphenyl.
Uniqueness
(2-Methylallyl)-triphenylphosphonium chloride is unique due to the presence of the 2-methylallyl group, which imparts distinct reactivity and properties compared to other phosphonium salts. This makes it particularly useful in specific synthetic applications and research studies.
Eigenschaften
Molekularformel |
C22H23ClP+ |
|---|---|
Molekulargewicht |
353.8 g/mol |
IUPAC-Name |
2-methylprop-2-enyl(triphenyl)phosphanium;hydrochloride |
InChI |
InChI=1S/C22H22P.ClH/c1-19(2)18-23(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h3-17H,1,18H2,2H3;1H/q+1; |
InChI-Schlüssel |
JDFGGWZVSCEWOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(Dimethylamino)benzaldehyde [7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B15077386.png)
![2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]acetohydrazide](/img/structure/B15077387.png)

![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15077396.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B15077402.png)


![4-{(E)-[({[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B15077416.png)

![isobutyl (2E)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15077431.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B15077436.png)


